molecular formula C7H6ClF2NO2 B12845388 (2-Carboxy-4,5-difluoro-phenyl)ammonium chloride CAS No. 20372-64-9

(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride

Cat. No.: B12845388
CAS No.: 20372-64-9
M. Wt: 209.58 g/mol
InChI Key: GIOXTEWHZZNFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride is a fluorinated aromatic compound featuring a carboxylic acid group at the 2-position and ammonium chloride as a counterion.

Properties

CAS No.

20372-64-9

Molecular Formula

C7H6ClF2NO2

Molecular Weight

209.58 g/mol

IUPAC Name

(2-carboxy-4,5-difluorophenyl)azanium;chloride

InChI

InChI=1S/C7H5F2NO2.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H,11,12);1H

InChI Key

GIOXTEWHZZNFCX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[NH3+])C(=O)O.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of (2-Carboxy-4,5-difluoro-phenyl)ammonium chloride typically involves the reaction of 2,4,5-trifluorobenzoic acid with ammonium chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to (2-Carboxy-4,5-difluoro-phenyl)ammonium chloride exhibit promising antibacterial properties. In studies evaluating the antibacterial activity of various derivatives, compounds with structural similarities were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the chemical structure could enhance antibacterial efficacy. For instance, derivatives showed varying Minimum Inhibitory Concentrations (MICs), with some exhibiting stronger activity than traditional antibiotics like ampicillin and gentamicin .

CompoundBacterial StrainMIC (μg/mL)
Compound 5aS. aureus64
Compound 5bE. coli128
Control (Ampicillin)E. coli32

Antiviral Potential

There is emerging evidence that compounds related to this compound may have antiviral properties. Studies on indole-2-carboxamide derivatives suggest that modifications can lead to enhanced inhibition of viral replication, indicating potential pathways for developing antiviral agents targeting alphaviruses .

Chemical Reactivity and Synthesis

The synthesis of this compound can be achieved through several methods, including amidation reactions where carboxylic acids react with amines. The presence of fluorine atoms in the structure may enhance its reactivity compared to non-fluorinated analogs, making it a valuable compound for further chemical modifications .

Material Science Applications

In materials science, this compound can be explored for its potential as a building block in the synthesis of novel materials. Its unique chemical structure may contribute to enhanced properties in polymers or coatings.

Polymer Development

The incorporation of this compound into polymer matrices could improve mechanical strength or thermal stability due to the presence of fluorine atoms, which are known to impart unique characteristics to polymers.

Case Study: Antibacterial Evaluation

A detailed study evaluated a series of related compounds for their antibacterial properties against common pathogens. The findings suggested that structural modifications significantly impacted the efficacy against specific bacterial strains, paving the way for new antibiotic development strategies .

Case Study: Antiviral Activity

Another research project focused on evaluating the antiviral potential of structurally similar compounds against viral infections. The results indicated that certain modifications led to improved inhibition rates against viral replication processes .

Mechanism of Action

The mechanism of action of (2-Carboxy-4,5-difluoro-phenyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, while the fluorine atoms can enhance the compound’s reactivity and stability. The ammonium chloride group can facilitate ionic interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound’s key structural features—carboxylic acid, fluorine substituents, and ammonium chloride—are compared to analogs below:

Compound Name Substituents Functional Groups Similarity Index Key Properties/Applications
2-Chloro-4,5-difluorobenzoic acid 1 Cl (2), F (4,5) Carboxylic acid 0.80 Higher acidity due to electron-withdrawing groups; used in organic synthesis
(R)-Methyl 2-amino-2-(2,4-difluoro-phenyl)acetate HCl 2 F (2,4), NH₂ Ester, ammonium hydrochloride 0.69 Chiral building block for pharmaceuticals; enhanced solubility
2-Amino-6-chloro-N-(3,5-difluoro-phenyl)benzamide 3 Cl (6), F (3,5), NH₂ Amide N/A Intermediate in antitumor agent synthesis
Ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate 4 Cl (4,5), F (2) Ester 0.96 Lipophilic ester; potential agrochemical applications

Key Observations :

  • Fluorine Position : The 4,5-difluoro configuration in the target compound maximizes steric and electronic effects, influencing acidity and binding interactions compared to 2,4- or 3,5-difluoro analogs .
  • Ammonium vs. Free Acid : The ammonium chloride group enhances water solubility relative to the free carboxylic acid form (e.g., 2-chloro-4,5-difluorobenzoic acid), critical for bioavailability in drug formulations .

Physicochemical and Toxicological Properties

Property (2-Carboxy-4,5-difluoro-phenyl)ammonium Chloride (Inferred) Ammonium Chloride 56 Ethyl 2-(5-chloro-2-fluorophenyl)acetate 7
Solubility High (ionic ammonium group) 37.2 g/100 mL (water, 25°C) 8 Low (ester group)
pKa ~2.5 (carboxylic acid) ~9.4 (ammonium) 9 N/A
Toxicity Moderate (acidic group irritation; ammonium systemic effects) Metabolic acidosis, respiratory irritation 10 Low (limited data)

Notes:

  • Toxicity : Ammonium chloride’s systemic effects (e.g., metabolic acidosis, CNS disturbances) are well-documented 11. The difluoro-carboxy group may exacerbate local irritation but improve renal clearance compared to halogenated esters .
  • Stability: Fluorine substituents increase metabolic stability, reducing susceptibility to enzymatic degradation compared to non-fluorinated analogs .

Biological Activity

(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride is a compound of significant interest due to its unique chemical structure and potential biological activities. Characterized by a difluorophenyl group and a carboxylic acid functional group, this compound has garnered attention in pharmaceutical research, particularly for its interactions with biological systems.

Chemical Structure

The molecular structure of this compound includes:

  • Phenyl ring : Substituted with two fluorine atoms at positions 4 and 5.
  • Carboxyl group : Located at position 2.
  • Ammonium chloride moiety : Enhances solubility and reactivity.

This configuration may contribute to its biological activity, particularly in modulating biochemical pathways.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, Bcl-2/Bcl-xL inhibitors have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including small-cell lung cancer models . The interaction of such compounds with Bcl-2 proteins is critical for their therapeutic potential.

Table 1: Inhibitory Activity of Similar Compounds on Cancer Cell Lines

CompoundIC50 (nM)Cancer Cell Line
Compound 438H146 (small-cell lung cancer)
Compound 621-22H146 and H1417 (small-cell lung cancer)
This compoundTBDTBD

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Anti-apoptotic Proteins : By binding to Bcl-2/Bcl-xL proteins, it could promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, thereby preventing tumor proliferation .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Interaction studies are crucial for elucidating how this compound behaves in biological systems, including absorption, distribution, metabolism, and excretion.

Interaction Studies

These studies typically involve:

  • In vitro assays : To assess binding affinities to target proteins.
  • In vivo models : To evaluate efficacy and safety profiles in animal models.

Case Studies

Recent research has highlighted the potential applications of this compound in various therapeutic contexts. For example:

  • A study demonstrated that modifications to similar compounds significantly impacted their binding affinities and cellular activities against cancer cell lines . This suggests that further optimization of this compound could lead to enhanced efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.